molecular formula C12H15NO2 B12733497 2,5-Dimethoxy-4-ethynylphenethylamine CAS No. 752982-24-4

2,5-Dimethoxy-4-ethynylphenethylamine

Cat. No.: B12733497
CAS No.: 752982-24-4
M. Wt: 205.25 g/mol
InChI Key: MLJHHYIJBZVUEA-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-ethynylphenethylamine is a synthetic substituted phenethylamine belonging to the class of serotonergic psychedelics. It is a research chemical of significant interest in neuropharmacology for investigating the function of the serotonin receptor system. According to scientific literature, this compound is also known as DOYN and is characterized as a hallucinogen with a typical dose range of 2 to 6 mg and a long duration of action of 10 to 15 hours in subject reports. Its effects are described as typical psychedelic effects, including fantasy, imagery, and visuals. The primary research value of this compound lies in its action as a potent agonist at serotonin 5-HT2 receptors. Like other 2,5-dimethoxyphenethylamines, its activity is driven by the specific substitution pattern on the phenyl ring. The 4-ethynyl substituent is a key structural feature that influences the compound's lipophilicity, receptor binding affinity, and metabolic stability. It has been speculated that its duration is shorter than that of 4-alkylated analogs like DOET, potentially due to more rapid metabolism at the triple bond, and its effects have been described as biphasic, suggesting the presence of active metabolites. This compound is presented as a high-purity material for forensic analysis, biochemical research, and pharmacological studies. It is intended for use as an analytical reference standard or as a tool compound in in vitro investigations. Researchers can use it to study structure-activity relationships (SAR) within the phenethylamine class, probe 5-HT2A receptor function, and investigate the neurochemical mechanisms underlying psychedelic effects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with care, adhering to all applicable safety protocols and regulations.

Properties

CAS No.

752982-24-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H15NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h1,7-8H,5-6,13H2,2-3H3

InChI Key

MLJHHYIJBZVUEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-ethynylphenethylamine typically involves several steps. One common method starts with 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including ethynylation and reductive amination to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-ethynylphenethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Explored for its psychoactive properties and potential use in treating certain mental health conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-ethynylphenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to changes in neurotransmitter release and neuronal activity, which are responsible for its psychoactive effects. The compound also influences other molecular pathways, including the cAMP response element-binding protein (CREB) pathway, which plays a role in gene expression and neuronal plasticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2C family of phenethylamines shares a common structural motif but varies in substituents at the 4-position, leading to distinct pharmacological and physicochemical properties. Below is a comparative analysis of 2C-YN with key analogs:

Table 1: Structural and Pharmacological Comparison of 2C-YN and Analogous Compounds

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Pharmacological Notes
2C-YN Ethynyl (-C≡CH) C₁₂H₁₅NO₂ 205.26 Not Available Potent 5-HT2A/C agonist; ethynyl group may enhance binding rigidity or metabolic stability .
2C-I (4-Iodo) Iodo (-I) C₁₀H₁₄INO₂ 307.13 64584-32-3 High 5-HT2A affinity; used in receptor labeling studies .
2C-E (4-Ethyl) Ethyl (-CH₂CH₃) C₁₂H₁₉NO₂ 209.29 71539-34-9 Moderate hallucinogenic potency; ethyl group increases lipophilicity .
2C-D (4-Methyl) Methyl (-CH₃) C₁₁H₁₇NO₂ 195.26 3600-86-0 Lower receptor affinity compared to halogenated analogs; shorter duration of action .
2C-H (Unsubstituted) Hydrogen (-H) C₁₀H₁₅NO₂ 181.23 3600-86-0 Baseline compound; inactive prodrug metabolized to active analogs .

Key Findings from Comparative Studies

Substituent Effects on Receptor Affinity: Halogenated derivatives (e.g., 2C-I) exhibit higher 5-HT2A receptor affinity due to the electronegativity and bulk of halogens, which enhance interactions with receptor pockets .

Metabolic Stability :

  • Ethynyl groups are less prone to oxidative metabolism compared to alkyl chains (e.g., 2C-E), which may prolong 2C-YN’s duration of action .

Synthetic Accessibility: 2C-YN’s synthesis via Sonogashira coupling is more efficient than traditional alkylation or halogenation methods used for 2C-E or 2C-I .

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